N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing their growth and spread.
Comparison with Similar Compounds
N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide can be compared with other benzamide derivatives such as:
N-(4-benzamidophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide: This compound has similar structural features but different functional groups, leading to variations in biological activity.
2,3-dimethoxybenzamide: Another benzamide derivative with different substituents, which affects its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-12-7-15(22)13-18(19)21(26)24-17-10-8-16(9-11-17)23-20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJIBRPTECHCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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